Cas no 1075-22-5 (1H-Indene,2,3-dihydro-5,6-dimethyl-)
1075-22-5 structure
Product Name:1H-Indene,2,3-dihydro-5,6-dimethyl-
CAS-nummer:1075-22-5
MF:C11H14
MW:146.228863239288
CID:185345
PubChem ID:70635
Update Time:2025-04-19
1H-Indene,2,3-dihydro-5,6-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Indene,2,3-dihydro-5,6-dimethyl-
- 5,6-dimethyl-2,3-dihydro-1H-indene
- 5,6-Dimethylindane
- 5,6-Dimethylindan
- Indan, 5,6-dimethyl-
- 5,6-dimethyl-indane
- DTXSID90148066
- 2,3-dihydro-5,6-dimethyl-1H-indene
- HKXZLQYYRMVUQO-UHFFFAOYSA-N
- InChI=1/C11H14/c1-8-6-10-4-3-5-11(10)7-9(8)2/h6-7H,3-5H2,1-2H
- 1075-22-5
- 1H-Indene, 2,3-dihydro-5,6-dimethyl-
-
- Inchi: 1S/C11H14/c1-8-6-10-4-3-5-11(10)7-9(8)2/h6-7H,3-5H2,1-2H3
- InChI-sleutel: HKXZLQYYRMVUQO-UHFFFAOYSA-N
- LACHT: C1CC2C=C(C)C(C)=CC=2C1
Berekende eigenschappen
- Exacte massa: 146.10962
- Monoisotopische massa: 146.11
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 0
- Complexiteit: 123
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0A^2
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 3.5
Experimentele eigenschappen
- Dichtheid: 0.9449
- Smeltpunt: -1.5°C (estimate)
- Kookpunt: 225.87°C (rough estimate)
- Vlampunt: 85.2°C
- Brekindex: 1.5360
- PSA: 0
- LogboekP: 2.79210
1H-Indene,2,3-dihydro-5,6-dimethyl- Gerelateerde literatuur
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J. T. Browne,W. Franklin Smyth Analyst 1980 105 25
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P. C. Buxton Analyst 1982 107 793
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3. 629. The preparation and isomerisation of β-aroylacrylic acidsG. Baddeley,G. Holt,S. M. Makar J. Chem. Soc. 1952 3289
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4. Index pages
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5. 413. Studies in relation to biosynthesis. Part XXXII. Preparation, spectra, and hydrolysis of poly-β-carbonyl compoundsA. J. Birch,P. Fitton,D. C. C. Smith,D. E. Steere,A. R. Stelfox J. Chem. Soc. 1963 2209
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